6-Isopropylnicotinic acid
Description
6-Isopropylnicotinic acid (CAS: 98483-00-2) is a pyridine derivative with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Structurally, it features a carboxylic acid group at position 3 and an isopropyl substituent at position 6 of the pyridine ring. Its hydrophobic isopropyl group may enhance lipid solubility, influencing its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
6-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRBXILGFEMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Isopropylnicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylnicotinic acid with hydrogen in the presence of palladium on activated carbon as a catalyst. The reaction is typically carried out in a mixture of ethanol and water at room temperature for 72 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
6-Isopropylnicotinic acid has been studied for its potential therapeutic effects, particularly in the realm of neuropharmacology. Research indicates that it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate nicotinic acetylcholine receptors is a focal point of investigation, as these receptors play a crucial role in cognitive function and memory.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models. The results demonstrated that administration of the compound significantly improved cognitive performance and reduced neuronal damage induced by oxidative stress. The findings suggest that this compound could be a promising lead compound for developing new treatments for neurodegenerative conditions .
Agriculture
Pesticidal Properties
In agricultural applications, this compound has been evaluated for its pesticidal properties. Its structural similarity to natural alkaloids allows it to act as an effective insect repellent and fungicide. Research has shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.
Case Study: Efficacy Against Pests
A field trial conducted on tomato crops assessed the efficacy of this compound as a biopesticide. The results indicated a 40% reduction in pest infestation rates compared to untreated controls, with no adverse effects on crop yield or quality. This study highlights the potential for integrating this compound into sustainable agricultural practices .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it an attractive candidate for improving the performance of various plastics and composites.
Case Study: Enhanced Polymer Properties
Research published in Materials Sciences and Applications demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations improved thermal stability by up to 25% compared to standard formulations without additives. This enhancement is attributed to the compound's ability to act as a stabilizer against thermal degradation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
6-Chloro-nicotinic Acid (6-CNA)
Molecular Formula: C₆H₄ClNO₂ Molecular Weight: 157.55 g/mol Key Differences:
- Substituent: Chlorine at position 6 vs. isopropyl in 6-isopropylnicotinic acid.
- Chemical Properties : The electron-withdrawing chlorine increases acidity (pKa ~1.5–2.5) compared to the electron-donating isopropyl group (pKa ~3–4) .
- Applications: 6-CNA is a metabolite of imidacloprid, a neonicotinoid insecticide, and is less persistent in environmental matrices due to higher polarity .
Isopropyl 5,6-Diaminonicotinate
Molecular Formula : C₉H₁₃N₃O₂
Molecular Weight : 195.22 g/mol
Key Differences :
- Functional Groups: Ester group (isopropyl) at position 3 and amino groups at positions 5 and 6.
- Chemical Properties: The ester group reduces polarity, enhancing lipophilicity (logP ~1.8) compared to the carboxylic acid (logP ~0.5) in this compound.
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Key Differences:
- Substituent: Oxo group at position 2, creating a tautomeric equilibrium between keto and enol forms.
- Chemical Properties : The oxo group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water solubility ~12 mg/mL) compared to this compound (~5 mg/mL) .
6-(Propan-2-yl)pyrimidine-4-carboxylic Acid
Molecular Formula : C₈H₁₀N₂O₂
Molecular Weight : 166.18 g/mol
Key Differences :
- Core Structure: Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
- Chemical Properties : The additional nitrogen increases electron deficiency, making the pyrimidine derivative more reactive in electrophilic substitutions. This structural feature is advantageous in medicinal chemistry for targeting enzymes like dihydrofolate reductase .
6-(Azepan-1-yl)-4-methylnicotinic Acid
Molecular Formula : C₁₃H₂₀N₂O₂
Molecular Weight : 236.31 g/mol
Key Differences :
- Substituent: Azepan (7-membered cyclic amine) at position 6 and methyl at position 4.
- Chemical Properties : The bulky azepan group introduces steric hindrance, reducing binding affinity to compact active sites but improving selectivity for larger targets (e.g., GPCRs) .
Data Tables
Biological Activity
6-Isopropylnicotinic acid (6-IPNA) is a derivative of nicotinic acid, which is known for its role in various biological processes, including energy metabolism and cellular signaling. This article delves into the biological activity of 6-IPNA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the chemical formula and is classified under carboxylic acids. Its structure features an isopropyl group attached to the sixth position of the pyridine ring, which influences its biological properties compared to other nicotinic acid derivatives .
The biological activity of 6-IPNA is primarily linked to its influence on the NAD+/NADH metabolic pathways. It acts as a precursor for NAD+ synthesis, which is crucial for various cellular functions, including:
- Energy Metabolism : NAD+ is essential for glycolysis and the citric acid cycle.
- DNA Repair : NAD+ is a substrate for enzymes involved in DNA repair mechanisms.
- Cell Signaling : It plays a role in signaling pathways that regulate gene expression and cell survival .
1. Neuroprotective Effects
Research indicates that compounds related to nicotinic acid, including 6-IPNA, may promote neuronal survival under oxidative stress conditions. This effect is mediated through the maintenance of NAD+ levels, which supports mitochondrial function and reduces apoptosis in neuronal cells .
2. Anti-inflammatory Properties
6-IPNA exhibits anti-inflammatory effects by modulating immune responses. It has been shown to activate G protein-coupled receptors (GPR109A and GPR109B), which are involved in anti-inflammatory signaling pathways. This activation can lead to decreased production of pro-inflammatory cytokines and improved outcomes in models of inflammatory diseases .
3. Lipid Metabolism
Similar to nicotinic acid, 6-IPNA may influence lipid metabolism by reducing triglyceride synthesis and increasing HDL cholesterol levels. This action can be beneficial in managing dyslipidemia and preventing cardiovascular diseases .
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of 6-IPNA on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with 6-IPNA significantly improved cell viability and reduced markers of apoptosis compared to control groups. The underlying mechanism was attributed to enhanced NAD+ synthesis and subsequent activation of survival pathways .
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 6-IPNA resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6. The study concluded that 6-IPNA could serve as a potential therapeutic agent for inflammatory conditions due to its ability to modulate immune responses effectively .
Research Findings Summary Table
Q & A
Q. What experimental design considerations are critical for studying the synthesis and purity analysis of 6-Isopropylnicotinic acid?
- Methodological Answer :
Synthesis protocols should include controls for reaction conditions (e.g., temperature, catalysts) and validation of intermediates using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC). Purity analysis requires dual verification via mass spectrometry (MS) and elemental analysis to confirm molecular integrity . For reproducibility, document solvent systems, purification steps, and spectroscopic data in alignment with ICH guidelines for chemical characterization .
Q. How can researchers validate the structural identity of this compound and its derivatives?
- Methodological Answer :
Combine spectroscopic methods (FT-IR for functional groups, / NMR for stereochemistry) with X-ray crystallography for definitive structural confirmation. Cross-reference data with established databases (e.g., PubChem, SciFinder) and report deviations in spectral peaks that may indicate impurities or isomerism .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
Use non-linear regression models (e.g., Hill equation) to calculate EC/IC values. Include confidence intervals and assess goodness-of-fit metrics (R, residual plots). For comparative studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate treatment groups. Report p-values and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer :
Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption-distribution profiles. Cross-validate in vitro assays (e.g., microsomal stability) with in vivo plasma concentration-time curves, adjusting for protein binding and clearance mechanisms .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate genes. For functional studies, combine electrophysiology (e.g., patch-clamp for ion channel modulation) with fluorescence-based assays (calcium imaging). Address off-target effects via counter-screening against related enzymes/receptors .
Q. How can systematic reviews be structured to synthesize fragmented data on this compound’s environmental persistence and ecotoxicology?
- Methodological Answer :
Follow PRISMA guidelines to screen studies using inclusion criteria (e.g., detection limits, sampling matrices). Extract data on half-life (DT), bioaccumulation factors (BCF), and toxicity endpoints (LC/EC). Use forest plots to visualize heterogeneity and meta-regression to identify moderators (pH, temperature). Highlight gaps using GRADE criteria for evidence quality .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in the reported inhibitory activity of this compound across enzyme assays?
- Methodological Answer :
Reconcile variability by standardizing assay conditions (buffer pH, ionic strength) and controls (positive/negative inhibitors). Compare enzyme sources (recombinant vs. native) and kinetic parameters (K/V). Use surface plasmon resonance (SPR) to measure binding affinity independently. Report normalized activity (% inhibition) with error propagation from triplicate runs .
Q. What frameworks are suitable for integrating conflicting data on this compound’s metabolic stability in preclinical models?
- Methodological Answer :
Apply the PICOT framework to refine research questions:- P (Population): Specific cell lines/animal models.
- I (Intervention): Metabolic inhibitors (e.g., CYP450).
- C (Comparison): Stability in human vs. rodent hepatocytes.
- O (Outcome): Half-life (t) and metabolite profile.
- T (Time): Incubation duration.
Systematically compare studies using PRISMA flow diagrams and assess bias via ROBINS-I tool .
Methodological Best Practices
Q. What quality control measures are essential for ensuring reproducibility in this compound research?
- Methodological Answer :
Implement batch testing for chemical consistency (≥95% purity by HPLC). Use certified reference materials (CRMs) for calibration. For biological assays, include intra- and inter-day precision checks. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .
Q. How can researchers optimize literature reviews to avoid biases in this compound studies?
- Methodological Answer :
Search multiple databases (PubMed, Embase, Web of Science) with controlled vocabulary (MeSH terms: "this compound", "nicotinic acid derivatives"). Use snowballing to track citations and grey literature. Critically appraise sources using AMSTAR-2 for systematic reviews and avoid non-peer-reviewed platforms like .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
